3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide is a compound that combines a trimethoxybenzene moiety with a sulfonamide group. This structure suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer and bacterial infections. The compound's unique functional groups may contribute to its biological activity.
The compound can be synthesized through various chemical methods, often involving reactions that modify existing benzamide structures or introduce sulfonamide functionalities. Research indicates that compounds with similar structures have been explored for their anticancer and antibacterial properties, highlighting the relevance of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide in ongoing pharmacological studies .
3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide belongs to the class of benzenesulfonamides and benzamides, which are known for their diverse biological activities. Specifically, it is categorized as an aryl sulfonamide due to the presence of the sulfonamide group attached to an aromatic ring.
The synthesis of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide typically involves several steps:
The reaction conditions (temperature, solvent choice, and reaction time) significantly influence the yield and purity of the final product. For instance, using dimethylformamide as a solvent can enhance solubility and reaction efficiency .
The molecular structure of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide can be represented as follows:
The structure features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure. For example:
3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide can participate in various chemical reactions:
The reaction conditions must be meticulously controlled to avoid degradation or unwanted side reactions. For instance, maintaining a neutral pH during synthesis helps preserve functional groups .
The mechanism of action for compounds like 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide often involves interactions at the molecular level with biological targets:
Studies have shown that similar compounds exhibit significant cytotoxicity against cancer cell lines by inducing apoptosis through various signaling pathways .
Relevant data from studies indicate that compounds with similar structures exhibit varying degrees of solubility and stability based on their substituents .
3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide has potential applications in:
Research continues into optimizing its pharmacological properties for therapeutic use .
This comprehensive analysis highlights the significance of 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide in medicinal chemistry and its potential as a versatile compound in drug development.
This benzamide derivative features a 3,4,5-trimethoxybenzoyl core linked via an amide bond to a 4-sulfamoylphenyl tail group. Its systematic IUPAC name is 3,4,5-trimethoxy-N-[4-(sulfamoyl)phenyl]benzamide, with alternative designations including 3,4,5-trimethoxy-N-(4-sulfamoylphenyl)benzamide and registry identifiers like 6609355 and STK000927 [1]. The molecular formula is C₁₆H₁₈N₂O₅S, with a calculated exact mass of 350.09 g/mol. Key structural attributes include:
Table 1: Nomenclature and Identifiers
Designation Type | Identifiers |
---|---|
IUPAC Name | 3,4,5-Trimethoxy-N-[4-(sulfamoyl)phenyl]benzamide |
Alternative Names | N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4,5-trimethoxybenzamide; 3,4,5-Trimethoxy-N-(4-sulfamoylphenethyl)benzamide |
Registry Numbers | 6609355; STK000927; Y030-5460 |
SMILES | COc1cc(cc(OC)c1OC)C(=O)NCCc1ccc(cc1)S(N)(=O)=O |
The compound emerged from rational drug design strategies targeting carbonic anhydrase isoforms (CA IX/XII) overexpressed in hypoxic tumors. Its development parallels clinically evaluated CA inhibitors like SLC-0111, which shares the critical benzenesulfonamide ZBG [5] [6]. Synthetic efforts focused on modifying the "tail" component (trimethoxybenzoyl group) to enhance isoform selectivity and membrane permeability. Early synthetic routes involved:
This scaffold exemplifies the "tail approach" in CA inhibitor design:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7